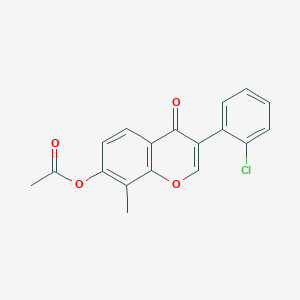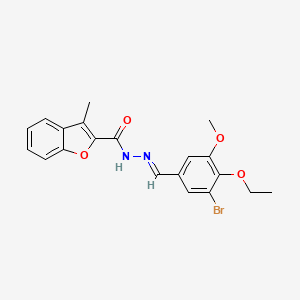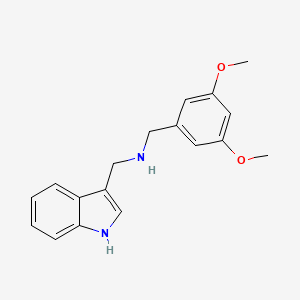![molecular formula C14H21NO B5700229 1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)
1-[2-(3-methylphenoxy)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-methylphenoxy)ethyl]piperidine, also known as MPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 1-[2-(3-methylphenoxy)ethyl]piperidine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to bind to certain receptors in the brain, including the dopamine transporter, which is involved in the regulation of dopamine levels. By modulating the activity of these receptors, this compound can affect the release and reuptake of neurotransmitters, leading to changes in brain activity and behavior.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been shown to affect the activity of certain enzymes and proteins in the brain. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(3-methylphenoxy)ethyl]piperidine in lab experiments is its high potency and selectivity for certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells in the brain, which may limit its use in certain types of experiments.
Direcciones Futuras
There are many potential directions for future research on 1-[2-(3-methylphenoxy)ethyl]piperidine. One area of interest is in the development of new treatments for neurological disorders, such as depression and addiction. Another area of research is in the study of the biochemical and physiological effects of this compound, which may lead to a better understanding of its mechanism of action and potential therapeutic uses. Additionally, further research is needed to explore the potential toxicity of this compound and to develop new methods for minimizing its toxicity in lab experiments.
Métodos De Síntesis
The synthesis of 1-[2-(3-methylphenoxy)ethyl]piperidine involves the reaction of 3-methylphenol with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux for several hours to yield the desired product. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
1-[2-(3-methylphenoxy)ethyl]piperidine has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have a significant effect on the central nervous system. Studies have demonstrated that this compound can modulate the activity of certain neurotransmitter systems, including dopamine, norepinephrine, and serotonin. This makes this compound a potential candidate for the treatment of a variety of neurological disorders, including depression, anxiety, and addiction.
Propiedades
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-13-6-5-7-14(12-13)16-11-10-15-8-3-2-4-9-15/h5-7,12H,2-4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJWGPKMQNUEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)


![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)

![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide](/img/structure/B5700196.png)






![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)
